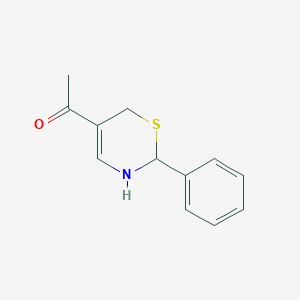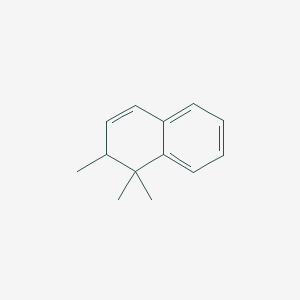![molecular formula C12H16OSi B14425676 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- CAS No. 82753-05-7](/img/structure/B14425676.png)
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- is an organic compound that features a propargyl alcohol functional group. This compound is characterized by the presence of a silyl group attached to the propargyl alcohol, which imparts unique chemical properties and reactivity. It is used in various chemical synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- typically involves the reaction of propargyl alcohol with a silylating agent. One common method is the reaction of propargyl alcohol with dimethyl(phenylmethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various silyl-substituted derivatives.
Applications De Recherche Scientifique
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- involves its reactivity with various chemical reagents. The silyl group enhances the stability of the propargyl alcohol and facilitates its participation in chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Alcohol: The simplest form of propargyl alcohol without the silyl group.
3-Phenyl-2-propyn-1-ol: A similar compound with a phenyl group attached to the propargyl alcohol.
1,1-Diphenyl-2-propyn-1-ol: Contains two phenyl groups attached to the propargyl alcohol.
Uniqueness
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- is unique due to the presence of the dimethyl(phenylmethyl)silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical synthesis processes and applications.
Propriétés
Numéro CAS |
82753-05-7 |
|---|---|
Formule moléculaire |
C12H16OSi |
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
3-[benzyl(dimethyl)silyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C12H16OSi/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,9,11H2,1-2H3 |
Clé InChI |
AKTTUIOZUOOZEB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC1=CC=CC=C1)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


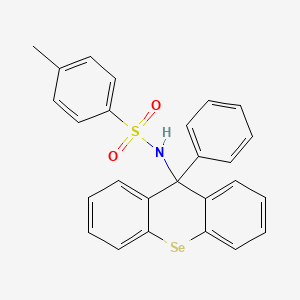

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
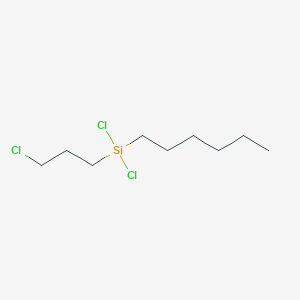



![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
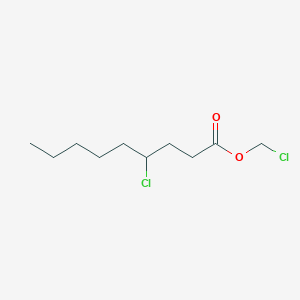
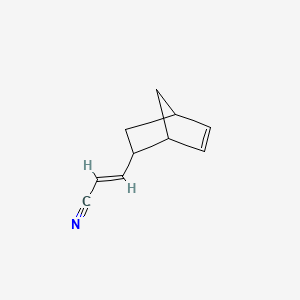
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
